molecular formula C8H7NO2S2 B1303342 Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate CAS No. 81321-15-5

Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate

Cat. No. B1303342
CAS RN: 81321-15-5
M. Wt: 213.3 g/mol
InChI Key: KPNVCXWHPJMBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are characterized by a 5-membered ring containing four carbon atoms and one sulfur atom. The specific compound of interest, although not directly studied in the provided papers, is related to various methylthiophene derivatives that have been synthesized and characterized in the literature.

Synthesis Analysis

The synthesis of related methylthiophene derivatives has been reported in several studies. For instance, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate was developed, which avoids the use of strong bases and cryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Additionally, the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has been described, demonstrating the versatility of methylthiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as evidenced by the structure and characterization of 3,4,5-triiodo-2-methylthiophene, which was confirmed by X-ray crystallography and NMR . This highlights the importance of advanced analytical techniques in determining the precise molecular structure of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated to yield chloro derivatives, which can further react with alcohols to produce thiophene-2,4-diols . The nitration of methyl-3-hydroxythiophene-2-carboxylate has also been studied, leading to products that can undergo O to N acyl migrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystallization and electron density maps of 3,4,5-triiodo-2-methylthiophene indicate non-covalent interactions such as iodine–iodine and sulfur–iodine interactions, which can affect the compound's physical properties . The presence of substituents on the thiophene ring, such as the isothiocyanato and methyl groups in methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, would similarly influence its properties, although specific studies on this compound were not provided.

Scientific Research Applications

  • Scientific Field: Industrial Chemistry and Material Science

    • Application : Thiophene derivatives, including Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Scientific Field: Organic Semiconductors

    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

    • Application : Thiophene derivatives are used in the fabrication of OFETs and OLEDs .
  • Scientific Field: Pharmacology

    • Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Antimicrobial Research

    • Application : Isothiocyanates, including Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, have been studied for their antimicrobial activity against human infections .
    • Results or Outcomes : Isothiocyanates exert a broad spectrum of action against Gram positive and Gram negative bacteria .
  • Scientific Field: Cancer Research

    • Application : Isothiocyanates are known for their anticancer properties .
  • Scientific Field: Biochemical Research

    • Application : Isothiocyanates, including Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate, are known to have biochemical properties .
  • Scientific Field: Neurodegenerative Diseases Research

    • Application : Isothiocyanates have shown strong biological activity, particularly against neurodegenerative diseases .

properties

IUPAC Name

methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-5-3-13-7(8(10)11-2)6(5)9-4-12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNVCXWHPJMBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N=C=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380568
Record name methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate

CAS RN

81321-15-5
Record name methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Reactant of Route 3
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Reactant of Route 4
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate

Citations

For This Compound
1
Citations
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
… Methyl 3-isothiocyanato-4-methylthiophene-2-carboxylate 93f was synthesized according to General Procedure H using methyl 3-amino-4-methylthiophene-2-carboxylate 90f as the …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.